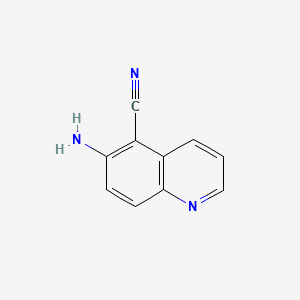

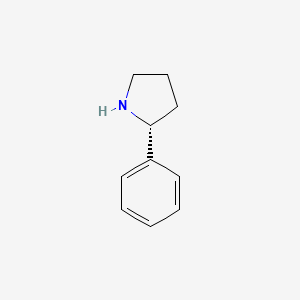

(R)-2-苯基吡咯烷

描述

(R)-2-Phenylpyrrolidine is a chiral compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is related to several analogues that have been synthesized and characterized for their chemical properties and reactivity. These analogues often serve as ligands, intermediates, or targets for further chemical transformations .

Synthesis Analysis

The synthesis of (R)-2-Phenylpyrrolidine and its derivatives has been approached through various routes. One method involves the use of chiral diamine ligands for copper(II)-catalyzed Henry reactions, which provide excellent yields and enantiocontrol . Another approach includes the arylation of N-phenylpyrrolidine without a directing group, using a ruthenium catalyst . Additionally, the double reduction of cyclic sulfonamides has been employed to synthesize related compounds . Efficient and practical synthesis routes have also been reported, such as the four-step synthesis of (R)-2-methylpyrrolidine with high yield and optical purity , and the Wittig-Horner reaction followed by catalytic hydrogenation and borane-dimethylsulfide reduction .

Molecular Structure Analysis

The molecular structure of related compounds, such as R(−)-1-tosyl-2-methylpyrrolidine, has been elucidated using X-ray crystallography. This analysis revealed details about the crystal packing, hydrogen bonding, and the conformation of the pyrrolidine ring .

Chemical Reactions Analysis

(R)-2-Phenylpyrrolidine and its analogues participate in various chemical reactions. For instance, the selective and catalytic arylation of N-phenylpyrrolidine has been studied, which is significant for the functionalization of sp3 C-H bonds . The synthesis of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand has been reported, with the complexes showing promising cytotoxicity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Phenylpyrrolidine derivatives have been investigated through different spectroscopic techniques. A study using resonant two-photon ionization (R2PI), microwave, and 2D NMR techniques explored the conformational preferences of the nicotine analogue 2-phenylpyrrolidine (PPD) in both gaseous and solution phases . This research provides insight into the stability of different conformers and the influence of solvent interactions on the molecule's structure.

科学研究应用

合成和衍生物

对映异构差异合成: 已探索 (R)-2-苯基吡咯烷的衍生物的对映异构差异合成,如 3-氨基-4,4-二甲基-1-苯基吡咯烷-2-酮。这些衍生物在化学合成和药物中具有潜在应用 (Camps 等人,2007).

用于药理特征的合成: (R)-2-苯基吡咯烷衍生物的合成已用于开发具有药理活性的化合物,例如 ABT-267,一种 HCV NS5A 的泛基因型抑制剂 (DeGoey 等人,2014).

在药物开发中的应用

癌症治疗: (R)-2-苯基吡咯烷取代的咪唑并吡啶二氮杂卓已被确定为有效、选择性、口服生物可用的泛 TRK 抑制剂,可能对治疗各种癌症有帮助 (Choi 等人,2015).

抗抑郁样化合物: (R)-2-苯基吡咯烷衍生物的拆分和绝对构型的测定对于开发抗抑郁样化合物至关重要 (Maryanoff 和 McComsey,1985).

化学功能化

- N-苯基吡咯烷的芳基化: 已证明 N-苯基吡咯烷的选择性和催化芳基化,导致在没有指导基团的情况下 sp3 C-H 键的功能化,这对有机合成很重要 (Sezen 和 Sames,2005).

晶体学和结构分析

- 对映纯形式的晶体结构: 研究表明,某些 (R)-2-苯基吡咯烷衍生物的外消旋和对映纯形式采用明显不同的晶体结构,这对于理解它们的药学性质具有意义 (Krivoshein 等人,2017).

药学应用

药理活性化合物的合成: (R)-2-苯基吡咯烷衍生物的合成是创建药理活性化合物(例如 R-96544,一种新型 5-HT2A 受体拮抗剂)的关键 (Ogawa 等人,2002).

药物合成方法: 已开发出合成基于 (R)-2-苯基吡咯烷的药物(例如苯甲促)的新方法,突出了其在药物化学中的重要性 (Ворона 等人,2013).

光谱研究

- 光谱研究: 已使用光谱技术研究了尼古丁类似物 2-苯基吡咯烷 (PPD)((R)-2-苯基吡咯烷的衍生物)的构象偏好,从而深入了解了其结构行为 (Martin 等人,2009).

锂化和取代研究

- N-Boc-2-苯基吡咯烷的锂化取代: 已研究了 N-Boc-2-苯基吡咯烷的锂化取代,为合成含有季立体中心的化合物提供了一种途径,这在药物研究中至关重要 (Sheikh 等人,2012).

神经保护研究

- 神经保护作用: 已证明使用 (R)-2-苯基吡咯烷的衍生物(如 2R,4R-APDC)选择性激活 II 型代谢型谷氨酸受体可以保护神经元免受兴奋性毒性变性,表明在神经保护中具有治疗潜力 (Battaglia 等人,1998).

立体异构药物效应

- 药理学中的立体化学: 已证明 (R)-2-苯基吡咯烷及其衍生物(如苯甲促)的立体化学显著影响其药理特征,强调了立体化学在药物有效性中的重要性 (Veinberg 等人,2015).

手性核苷合成

- N,O-伪核苷的合成: (R)-2-苯基吡咯烷已被用作 N,O-伪核苷合成的拆分剂,N,O-伪核苷在核苷研究和药物开发中很重要 (Camps 等人,2008).

作用机制

“®-2-Phenylpyrrolidine” substituted imidazopyridazines have been identified as a novel class of selective pan-TRK inhibitors with efficacy in a KM12 rat tumor model . The compound has emerged as an ideal moiety to incorporate in bicyclic TRK inhibitors due to its shape complementarity to the hydrophobic pocket of TRKs .

安全和危害

属性

IUPAC Name |

(2R)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364077 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Phenylpyrrolidine | |

CAS RN |

56523-47-8 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (R)-2-Phenylpyrrolidine demonstrates excellent shape complementarity to the hydrophobic pockets of certain enzymes. For instance, in the development of pan-TRK inhibitors [], incorporating (R)-2-Phenylpyrrolidine into imidazopyridazine scaffolds resulted in enhanced binding affinity and selectivity for TRK kinases. This is attributed to the specific spatial arrangement of the phenyl and pyrrolidine rings, allowing for favorable interactions within the enzyme's active site. Similarly, research into pyrroloisoquinoline antidepressants [] highlighted the importance of the (R)-enantiomer and the trans isomeric configuration for potent antagonism of tetrabenazine-induced effects and inhibition of biogenic amine uptake.

A: Yes, its utility extends to other therapeutic areas. Studies have explored its incorporation into pyrroloisoquinoline structures, leading to the identification of compounds like 1,2,3,5,6,10bβ‐hexahydro‐6α‐phenylpyrrolo[2,1‐α]isoquinoline [], which exhibits antidepressant-like properties. This highlights the versatility of (R)-2-Phenylpyrrolidine as a scaffold for exploring diverse pharmacological targets.

A: Yes, researchers have developed asymmetric synthetic approaches. One notable method utilizes asymmetric diol boronic esters, readily converted to alkyldifluoroboranes []. This strategy enables the preparation of (R)-2-Phenylpyrrolidine with high enantiomeric excess (98% ee), showcasing a practical and scalable route for medicinal chemistry applications.

A: Extensive SAR investigations, particularly within the context of pyrroloisoquinoline antidepressants [], have revealed that modifications to the phenyl ring substituents, stereochemistry, and even the pyrrolidine ring itself significantly influence biological activity. For example, substituting the phenyl ring with bulkier groups or altering its position can drastically affect potency and selectivity for biogenic amine transporters. These findings underscore the importance of a well-defined SAR understanding when designing novel therapeutics incorporating (R)-2-Phenylpyrrolidine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)